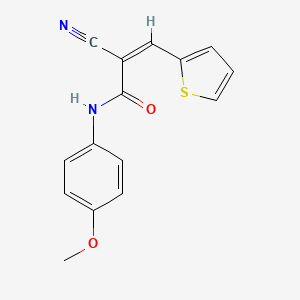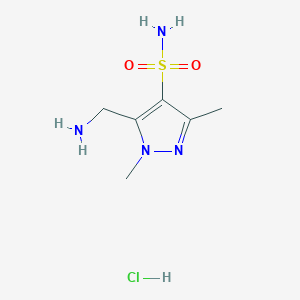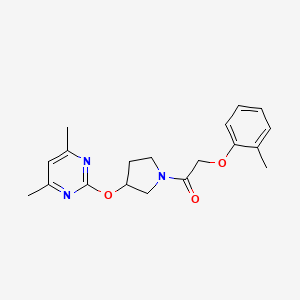![molecular formula C21H16N2O2 B2371898 2-[(1-Fenilpirazol-3-il)metoxi]naftaleno-1-carbaldehído CAS No. 1375234-59-5](/img/structure/B2371898.png)
2-[(1-Fenilpirazol-3-il)metoxi]naftaleno-1-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde” consists of a pyrazole ring attached to a naphthalene ring via a methoxy group. Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde” are not detailed in the literature, pyrazoles in general are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Síntesis de Calconas Heterocíclicas
Este compuesto se puede utilizar en la síntesis de diversas calconas basadas en pirazol . El proceso implica una reacción de condensación de Claisen-Schmidt catalizada por bases . Estas calconas pueden reaccionar más con N-hidroxi-4-toluensulfonamida para formar 3,5-disustituidos 1,2-oxazoles .
Actividades Antibacterianas
Los derivados del compuesto han mostrado actividades antibacterianas prometedoras . La actividad catalítica se ve mejorada por los grupos donadores de electrones del primer anillo fenilo . Estos compuestos han mostrado potencial como agentes antibacterianos contra Escherichia coli, Monilia albican y Staphlococcus aureus .
Síntesis de Quinolinonas Novedosas
El compuesto también se puede utilizar en la síntesis de nuevas 3-(1-acetil-5-sustituido-fenil-1H-pirazol-3-il)-4-hidroxi-1-metilquinolin-2(1H)-onas . Estas quinolinonas se sintetizan mediante la condensación de hidrato de hidrazina .
Direcciones Futuras
Pyrazole derivatives, such as “2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde”, continue to be a topic of interest in medicinal chemistry due to their broad spectrum of biological activities . Future research may focus on exploring the potential applications of these compounds in various fields, including drug discovery .
Mecanismo De Acción
Target of Action
aureus topoisomerase IV enzyme . These targets play crucial roles in various biological processes, including DNA replication and cell division .
Mode of Action
Similar compounds have been shown to interact with their targets through a variety of mechanisms, including inhibition of enzyme activity . The compound may bind to its target, altering its structure or function, and leading to changes in downstream biological processes .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in microbial growth and proliferation . The compound’s action on its targets can lead to downstream effects on these pathways, potentially leading to the observed biological effects .
Result of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activity . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde are not fully understood due to the complexity of its structure. It is known that compounds with similar structures, such as benzylic halides, typically react via an SN2 pathway . This suggests that 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde may interact with enzymes, proteins, and other biomolecules in a similar manner .
Molecular Mechanism
The molecular mechanism of action of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde is not well understood. It is known that similar compounds, such as benzylic halides, can undergo free radical reactions . This suggests that 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde may exert its effects at the molecular level through similar mechanisms .
Propiedades
IUPAC Name |
2-[(1-phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-14-20-19-9-5-4-6-16(19)10-11-21(20)25-15-17-12-13-23(22-17)18-7-2-1-3-8-18/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSKTNJBLQNOKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)COC3=C(C4=CC=CC=C4C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2371816.png)

![Methyl (1'S,4R)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2371819.png)

![8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371824.png)
![6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371825.png)
![5-(3-chloro-4-methylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2371826.png)

![3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2371829.png)

![3-Phenyl-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]-2,1-benzoxazole-5-carboxamide](/img/structure/B2371832.png)

![2-[[3-(4-Fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2371836.png)

